An In-depth Technical Guide to Vinyl Propionate: Chemical Properties and Structure
An In-depth Technical Guide to Vinyl Propionate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl propionate (IUPAC name: ethenyl propanoate) is an organic compound that serves as a versatile monomer in the production of a variety of polymers and copolymers.[1] This colorless liquid, an ester of propionic acid and vinyl alcohol, is structurally similar to vinyl acetate and is utilized in the manufacturing of paints, adhesives, and coatings.[1][2][3] Its reactivity, particularly in polymerization processes, makes it a significant building block in polymer chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and reaction mechanisms of vinyl propionate, tailored for a scientific audience.
Chemical Structure and Identification
Vinyl propionate consists of a vinyl group attached to a propionate group.[4] The molecule's structure is foundational to its chemical reactivity, particularly the susceptibility of the vinyl group's double bond to polymerization.
Caption: Chemical structure of vinyl propionate.
Table 1: Chemical Identifiers of Vinyl Propionate
| Identifier | Value | Reference(s) |
| IUPAC Name | ethenyl propanoate | [2] |
| Synonyms | Vinyl propanoate, Propanoic acid, ethenyl ester | [2][5] |
| CAS Number | 105-38-4 | [2][4] |
| Molecular Formula | C5H8O2 | [4][6] |
| Molecular Weight | 100.12 g/mol | [6] |
| Canonical SMILES | CCC(=O)OC=C | [4] |
| InChI Key | UIWXSTHGICQLQT-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Vinyl propionate is a colorless liquid with a characteristic fruity odor.[3] It is flammable and should be handled with appropriate safety precautions.[2]
Table 2: Physical and Chemical Properties of Vinyl Propionate
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2][4] |
| Density | 0.917 g/cm³ (at 20 °C) | [1] |
| Boiling Point | 95 °C | [1][2] |
| Melting Point | -80 °C | [4] |
| Flash Point | -2 °C | [2] |
| Solubility in Water | 6.5 mL/L | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [3][4] |
| Vapor Pressure | 18 mmHg (at 25 °C) | [4] |
Reactivity and Polymerization
The primary chemical reactivity of vinyl propionate centers around the double bond of the vinyl group, which makes it susceptible to polymerization.[4] It is a key monomer in the production of poly(vinyl propionate) and various copolymers.[2]
Free-Radical Polymerization
The most common mechanism for the polymerization of vinyl propionate is free-radical polymerization. This process involves three key stages: initiation, propagation, and termination.
Caption: Free-radical polymerization of vinyl propionate.
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Initiation: The process begins with the decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. These highly reactive species then attack the vinyl group of a vinyl propionate monomer, creating a new monomer radical.
-
Propagation: The newly formed monomer radical adds to another vinyl propionate monomer, extending the polymer chain and regenerating a radical at the new chain end. This step repeats, rapidly increasing the molecular weight of the polymer.
-
Termination: The growth of the polymer chain is halted through various termination reactions. These can include the combination of two growing polymer radicals or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains.
Experimental Protocols and Analysis
Synthesis
The industrial synthesis of vinyl propionate is typically achieved through the gas-phase reaction of propionic acid with acetylene.[2] This reaction is generally catalyzed by zinc salts supported on carbon.[2]
A generalized laboratory-scale synthesis can be described as follows:
-
Reaction Setup: A reaction vessel is charged with propionic acid and a suitable catalyst (e.g., a zinc salt).
-
Acetylene Addition: Acetylene gas is bubbled through the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Purification: Upon completion, the crude product is purified, typically by distillation, to remove unreacted starting materials and byproducts.
Analytical Characterization
The characterization of vinyl propionate and its polymers relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The vinyl protons typically appear as a complex multiplet, while the ethyl group of the propionate moiety shows a characteristic triplet and quartet.[7]
-
¹³C NMR: Used to identify the different carbon environments. The carbonyl carbon, the carbons of the vinyl group, and the carbons of the ethyl group will have distinct chemical shifts.
Note: Detailed experimental parameters for NMR analysis of vinyl propionate are often instrument and laboratory-specific. A general procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a standard NMR spectrometer.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in vinyl propionate. Key characteristic absorption bands include:
-
C=O stretch: A strong absorption band characteristic of the ester carbonyl group.
-
C=C stretch: An absorption corresponding to the vinyl double bond.
-
C-O stretch: Bands associated with the ester C-O bonds.[8]
Note: Samples for IR analysis can be prepared as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. In the context of vinyl propionate, it can be used to:
-
Assess the purity of a sample.
-
Identify impurities or byproducts from a synthesis.
-
Analyze the composition of copolymer mixtures.
The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.[5]
Safety and Handling
Vinyl propionate is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[2] It can cause skin and eye irritation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Vinyl propionate is a commercially important monomer with well-defined chemical and physical properties. Its structure, featuring a reactive vinyl group, allows for its efficient polymerization into a range of useful materials. The synthesis, characterization, and polymerization of vinyl propionate are well-established processes, utilizing standard organic chemistry techniques and analytical instrumentation. This guide provides a foundational understanding of this key chemical for professionals in research and development.
References
- 1. (PDF) Synthesis of Vinyl Propionate by Gas-Phase Reaction [research.amanote.com]
- 2. Vinyl propionate - Wikipedia [en.wikipedia.org]
- 3. The polymerization of vinyl benzoate and vinyl propionate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Vinyl propanoate | C5H8O2 | CID 7750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. VINYL PROPIONATE(105-38-4) 1H NMR [m.chemicalbook.com]
- 8. VINYL PROPIONATE(105-38-4) IR Spectrum [chemicalbook.com]
